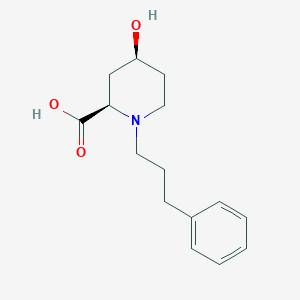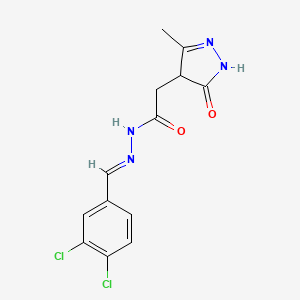![molecular formula C18H20N2O3S B3896961 1-(4-methylbenzoyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B3896961.png)
1-(4-methylbenzoyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine
Descripción general
Descripción
1-(4-methylbenzoyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MBI, and it is a member of the imidazolidine family of compounds. MBI has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and polymer chemistry.
Mecanismo De Acción
The mechanism of action of MBI is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. MBI has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, MBI has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MBI has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, MBI has been shown to have anti-inflammatory and antioxidant activity. MBI has also been shown to have neuroprotective effects, making it a potential candidate for the development of new treatments for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MBI in laboratory experiments is its high potency and specificity. MBI has been shown to have potent anticancer and antimicrobial activity at low concentrations, making it a cost-effective and efficient compound for use in laboratory experiments. However, one limitation of using MBI in laboratory experiments is its potential toxicity. MBI has been shown to have toxic effects on normal cells, making it important to carefully monitor its use in laboratory experiments.
Direcciones Futuras
There are several future directions for research on MBI. One area of research is the development of new cancer therapies based on MBI. Researchers are currently investigating the use of MBI in combination with other anticancer drugs to improve its efficacy and reduce toxicity. Additionally, researchers are investigating the potential use of MBI in the development of new antibiotics to combat drug-resistant bacterial infections. Finally, researchers are investigating the potential use of MBI in the development of new materials with unique properties, such as self-healing materials and sensors.
Aplicaciones Científicas De Investigación
MBI has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MBI is in the field of medicinal chemistry. MBI has been shown to have potent anticancer activity, making it a potential candidate for the development of new cancer therapies. Additionally, MBI has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(4-methylphenyl)-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-3-7-16(8-4-14)18(21)19-11-12-20(13-19)24(22,23)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWVRIBXVVLUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-furylmethylene)acetohydrazide](/img/structure/B3896878.png)
![N'-(2,5-dimethoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3896882.png)
![3-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B3896892.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3896900.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B3896906.png)


![N-{[1-(methoxymethyl)cyclopropyl]methyl}-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3896914.png)
![ethyl 2-[3-(acetyloxy)benzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3896917.png)
![N'-(4-ethoxybenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3896932.png)
![N-[4-(methylthio)benzylidene]-4-phenyl-1-piperazinamine](/img/structure/B3896937.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,3-dichlorobenzylidene)acetohydrazide](/img/structure/B3896953.png)
![N'-(2,3-dichlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3896985.png)